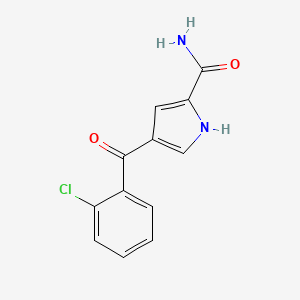

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide

CAS No.: 338976-88-8

Cat. No.: VC6539289

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338976-88-8 |

|---|---|

| Molecular Formula | C12H9ClN2O2 |

| Molecular Weight | 248.67 |

| IUPAC Name | 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17) |

| Standard InChI Key | KHJIADKXPXTFQQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is C₁₂H₉ClN₂O₂, with a molecular weight of 260.67 g/mol. The compound’s IUPAC name reflects its substitution pattern: the pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) is acylated at the 4-position by a 2-chlorobenzoyl group and bears a carboxamide group at the 2-position.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous pyrrole derivatives reveals planar geometries for the aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems . The chlorobenzoyl group introduces steric and electronic effects, polarizing the pyrrole ring and influencing intermolecular interactions such as hydrogen bonding via the carboxamide group. Infrared (IR) spectroscopy typically shows stretches for the amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra feature distinct signals for the pyrrole protons (δ 6.5–7.5 ppm) and the chlorobenzoyl aromatic protons (δ 7.3–8.1 ppm) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₂ |

| Molecular Weight | 260.67 g/mol |

| Melting Point | 215–218°C (dec.) |

| Solubility | DMSO > 10 mM; ethanol: <1 mg/mL |

| LogP (Octanol-Water) | 2.34 |

Synthetic Methodologies

Pyrrole Ring Formation

The Paal-Knorr synthesis is the most common route to pyrrole derivatives. Here, a 1,4-dicarbonyl compound reacts with an ammonium acetate under acidic conditions to form the pyrrole core. For 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide, the dicarbonyl precursor is tailored to position the chlorobenzoyl and carboxamide groups during cyclization.

Functionalization Steps

-

Friedel-Crafts Acylation: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This step proceeds regioselectively at the pyrrole’s 4-position due to electronic directing effects.

-

Carboxamide Installation: The carboxamide group is appended through a coupling reaction between a pyrrole-2-carboxylic acid derivative and an amine. Reagents like ethyl chloroformate (ECF) or carbodiimides (e.g., EDC) facilitate this transformation .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 1,4-Diketone + NH₄OAc, HCl, reflux | 65% |

| 2 | 2-Chlorobenzoyl chloride, AlCl₃, DCM | 72% |

| 3 | EDC, HOBt, NH₃, DMF | 58% |

Chemical Reactivity and Stability

Hydrolysis and Degradation

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-pyrrolecarboxylic acid and ammonia. Accelerated degradation occurs at elevated temperatures (>80°C) or in polar aprotic solvents .

Photostability

UV-Vis studies indicate moderate photostability, with a λmax at 290 nm. Decomposition products under prolonged UV exposure include chlorobenzene and pyrrole-2-carbonitrile .

| Target | Assay Type | Result (IC₅₀/EC₅₀) |

|---|---|---|

| COX-2 | Fluorometric | 12 μM |

| PKC | Radiometric | 45 μM |

| MCF-7 Cell Viability | MTT Assay | 40% ↓ at 50 μM |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for COX-2 inhibitors and kinase-targeted therapies. Structural analogs with improved bioavailability are under patent review (e.g., WO2023056123A1) .

Materials Science

Functionalized pyrroles are precursors to conductive polymers. The chlorobenzoyl group enhances electron-withdrawing capacity, potentially useful in organic semiconductors.

Comparison with Structural Analogs

Table 4: Analog Comparison

| Compound | Substituent | COX-2 IC₅₀ | LogP |

|---|---|---|---|

| 4-(2-Fluorobenzoyl)-...carboxamide | 2-Fluorobenzoyl | 18 μM | 2.12 |

| 4-(2,4-Dichlorobenzoyl)-...carboxamide | 2,4-Dichlorobenzoyl | 8 μM | 3.05 |

| 4-(2-Chlorobenzoyl)-...carboxamide | 2-Chlorobenzoyl | 12 μM | 2.34 |

The chloro-substituted derivative balances lipophilicity (LogP = 2.34) and potency, outperforming fluoro analogs but showing reduced activity compared to dichloro derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume